O-Methylhydroxylamine

描述

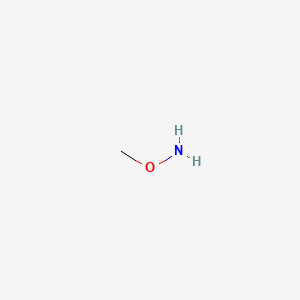

Methoxyamine is an orally bioavailable small molecule inhibitor with potential adjuvant activity. Methoxyamine covalently binds to apurinic/apyrimidinic (AP) DNA damage sites and inhibits base excision repair (BER), which may result in an increase in DNA strand breaks and apoptosis. This agent may potentiate the anti-tumor activity of alkylating agents.

Structure

3D Structure

属性

IUPAC Name |

O-methylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO/c1-3-2/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPKIPWJBDOURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

593-56-6 (hydrochloride) | |

| Record name | O-Methylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8043862 | |

| Record name | Methoxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.057 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Hawley] | |

| Record name | Methoxyamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

49-50 °C @ 760 MM HG | |

| Record name | O-METHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN BENZENE, PETROLEUM ETHER /N-METHYLHYDROXYLAMINE/, MISCIBLE WITH WATER, ALCOHOL, ETHER | |

| Record name | O-METHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

291.0 [mmHg] | |

| Record name | Methoxyamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MOBILE LIQUID | |

CAS No. |

67-62-9 | |

| Record name | O-Methylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methoxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-methylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TZH4WY30J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-METHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylhydroxylamine (methoxyamine), and its more commonly handled hydrochloride salt, is a pivotal reagent and building block in organic synthesis and medicinal chemistry. Its utility spans from the formation of O-methyl oximes, which are crucial in the synthesis of pharmaceuticals like cefuroxime (B34974) and the agrochemical kresoxim-methyl, to its role as a base excision repair (BER) inhibitor, where it enhances the efficacy of DNA-damaging agents in cancer therapy.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the underlying reaction mechanisms, experimental protocols, and quantitative data to support researchers in its preparation and application.

Core Synthesis Mechanisms and Methodologies

The synthesis of this compound can be broadly categorized into several key strategies, each with distinct advantages and applications depending on the desired scale and available starting materials. The most prevalent methods involve the O-alkylation of hydroxylamine (B1172632) or its derivatives.

O-Alkylation of Hydroxylamine Derivatives

This is a versatile and widely employed strategy for the synthesis of O-alkylhydroxylamines.[2][3] The general principle involves the reaction of a hydroxylamine derivative with a methylating agent. The choice of the hydroxylamine substrate and the reaction conditions are critical to favor O-alkylation over the competing N-alkylation.

A common approach utilizes an oxime, such as acetone (B3395972) oxime or butanone oxime, as a protected form of hydroxylamine. The oxime is first O-methylated, and the resulting O-methyl oxime is then hydrolyzed to yield this compound, typically as its hydrochloride salt.[2][4]

Reaction Scheme:

Caption: O-Methylation of acetone oxime followed by hydrolysis.

Experimental Protocol (Optimized from Butanone Oxime): [1]

-

Methylation:

-

In a reaction vessel, dissolve butanone oxime in a solvent system of water and PEG 500.

-

Cool the solution to 15-20°C.

-

Add dimethyl sulfate (B86663) (1.15 molar equivalents) dropwise over 3 hours while maintaining the temperature.

-

-

Work-up:

-

After the reaction is complete, distill off methanol (B129727) and any unreacted butanone oxime.

-

-

Hydrolysis:

-

To the remaining product, add a 20% solution of hydrochloric acid (1.15 molar equivalents relative to the initial butanone oxime).

-

Heat the mixture and distill to remove the butanone byproduct, controlling the overhead temperature to below 80°C.

-

The remaining aqueous solution of this compound hydrochloride is then concentrated to yield the crude product.

-

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Oxime:Me₂SO₄) | 1.00:1.15 | [1] |

| Molar Ratio (HCl:Oxime) | 1.15:1.00 | [1] |

| Reaction Temperature | 15-20°C | [1] |

| Overall Yield | up to 82% | [1] |

To circumvent the potential for N-alkylation, hydroxylamine can be protected with an electron-withdrawing group on the nitrogen atom. N-hydroxycarbamates, for instance, can be O-alkylated with methanesulfonates, followed by acidic deprotection to yield the desired this compound.[3][5]

Caption: O-Alkylation of a protected N-hydroxycarbamate.

Methanolysis of Hydroxylamine Sulfonates

Another direct approach involves the reaction of a hydroxylamine sulfonate with methanol.[2] This method offers a more direct route to the final product without the need for protection and deprotection steps.

Reaction Scheme:

H₂NOSO₃⁻ + CH₃OH → H₂NOCH₃ + HSO₄⁻

Experimental Protocol: Detailed, publicly available experimental protocols for this specific method are less common in the reviewed literature. However, the reaction is generally carried out by heating a hydroxylamine sulfonate salt in methanol.

Cascade "One-Pot" Synthesis

A patented industrial method describes a "one-pot" synthesis of methoxyamine hydrochloride from simple inorganic precursors.[4][6] This process involves the reaction of sulfur dioxide, sodium nitrite (B80452), sodium hydroxide, and dimethyl sulfate in an aqueous phase.

-

In a 500 ml three-necked flask, add 100 ml of water, 69 g (1 mol) of sodium nitrite, and 80 g (2 mol) of sodium hydroxide.

-

Pass 128 g (2 mol) of sulfur dioxide gas through the solution at 20°C over 1 hour.

-

Add 40 g (1 mol) of sodium hydroxide, followed by 126 g (1 mol) of dimethyl sulfate, and react for 1 hour.

-

Add another 40 g (1 mol) of sodium hydroxide, followed by another 126 g (1 mol) of dimethyl sulfate, and react for 1 hour.

-

Acidify the reaction mixture with sulfuric acid to a pH of 1.

-

Distill the mixture under reduced pressure.

-

Adjust the pH of the distillate to 4-5 with concentrated HCl to precipitate the product.

-

Filter and dry the crystals to obtain methoxyamine hydrochloride.

Quantitative Data:

| Parameter | Value | Reference |

| Sodium Nitrite | 69 g (1 mol) | [4][6] |

| Sodium Hydroxide | 80g + 40g + 40g (4 mol total) | [4][6] |

| Sulfur Dioxide | 128 g (2 mol) | [4][6] |

| Dimethyl Sulfate | 126g + 126g (2 mol total) | [4][6] |

| Yield | 56.1 g (67.2%) | [4][6] |

| Melting Point | 148 - 151°C | [4][6] |

Reaction Pathway Visualization:

Caption: Workflow for the one-pot synthesis of Methoxyamine HCl.

Precursor Synthesis: The Raschig Process for Hydroxylamine

The availability of hydroxylamine is fundamental to many this compound synthesis routes. The Raschig process is a cornerstone of industrial hydroxylamine production.[7][8][9][10] It involves the reduction of nitrite with bisulfite to form a hydroxylamine disulfonate, which is subsequently hydrolyzed.

Key Steps of the Raschig Process:

-

An ammonium (B1175870) nitrite solution is formed.

-

This solution is reacted with sulfur dioxide (forming bisulfite in situ) at 0°C to yield an ammonium hydroxylamido-N,N-disulfonate.[10]

-

NH₄NO₂ + 2SO₂ + NH₃ + H₂O → (NH₄)₂[HON(SO₃)₂]

-

-

The disulfonate is then hydrolyzed by heating to produce hydroxylammonium sulfate.[10]

-

(NH₄)₂[HON(SO₃)₂] + 2H₂O → (NH₃OH)₂SO₄ + (NH₄)₂SO₄

-

This hydroxylammonium salt can then be used as a starting material for various O-methylation procedures.

Summary and Outlook

The synthesis of this compound is well-established, with several viable routes available to chemists. The choice of method depends on factors such as the desired scale, available starting materials, and safety considerations, particularly with the use of potent methylating agents like dimethyl sulfate. The O-alkylation of protected hydroxylamines, such as oximes, offers a reliable and high-yielding laboratory-scale synthesis. For industrial production, cascade or one-pot processes starting from inexpensive inorganic materials provide an economical advantage. As the applications of this compound in drug development and organic synthesis continue to expand, the optimization of these synthetic routes for efficiency, safety, and environmental impact remains an area of active interest.

References

- 1. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]

- 2. Methoxyamine - Wikipedia [en.wikipedia.org]

- 3. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 4. Methoxamine hydrochloride: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN105330564A - Preparation method of methoxyamine hydrochloride - Google Patents [patents.google.com]

- 7. Raschig hydroxylamine process - Wikipedia [en.wikipedia.org]

- 8. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]

- 9. Production of Hydroxylamine - Chempedia - LookChem [lookchem.com]

- 10. Hydroxylamine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to O-Methylhydroxylamine: Properties, Protocols, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylhydroxylamine, also known as Methoxyamine, is an organic compound with the formula CH₃ONH₂. It is a derivative of hydroxylamine (B1172632) where the hydrogen of the hydroxyl group is replaced by a methyl group. This modification confers distinct physical and chemical properties that make it a valuable reagent in organic synthesis and a significant molecule in biomedical research. Commercially, it is often available as its hydrochloride salt (CH₃ONH₂·HCl), which offers greater stability.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its hydrochloride salt. It includes detailed experimental protocols for its synthesis and a key reaction, and explores its mechanism of action as a base excision repair inhibitor, a critical pathway in DNA repair and a target in cancer therapy.

Physical and Chemical Properties

This compound is a colorless, volatile liquid with a characteristic amine-like odor.[1] It is soluble in water and polar organic solvents.[2][3] Its properties, along with those of its more commonly used hydrochloride salt, are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 67-62-9 | [1][4] |

| Molecular Formula | CH₅NO | [1][4] |

| Molecular Weight | 47.057 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Fishy, amine-like | [1] |

| Boiling Point | 49-50 °C at 760 mmHg | [1][5] |

| Melting Point | -86.4 °C | [3] |

| Density | 0.9069 g/cm³ at 20 °C | [5] |

| Vapor Pressure | 297.5 mmHg at 25 °C | [3] |

| pKa | 4.60 | [1] |

| Refractive Index | 1.4164 at 20 °C | [3] |

| Solubility | Miscible with water and alcohol. | [2][3] |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 593-56-6 | [6] |

| Molecular Formula | CH₆ClNO | [6] |

| Molecular Weight | 83.52 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | 151-154 °C (decomposes) | [7] |

| Solubility | Soluble in water and alcohol. | [7] |

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions but should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[8] Its hydrochloride salt is hygroscopic and should be protected from moisture.[8][9]

The primary reactivity of this compound stems from the nucleophilic amino group. A key reaction is its condensation with aldehydes and ketones to form O-methyl oximes. This reaction is widely used in organic synthesis for the protection of carbonyl groups and for the preparation of various nitrogen-containing compounds.[2][10]

In a biological context, this compound covalently binds to apurinic/apyrimidinic (AP) sites in DNA, which are intermediates in the base excision repair pathway.[1][11] This interaction inhibits the repair of damaged DNA, leading to an accumulation of DNA strand breaks and subsequent apoptosis.[1] This property makes it a subject of interest in cancer research as a potential sensitizer (B1316253) for chemotherapy and radiation.[11]

Spectral Data

Table 3: Key Spectral Data for this compound and its Hydrochloride Salt

| Spectrum Type | This compound (CAS: 67-62-9) | This compound Hydrochloride (CAS: 593-56-6) |

| ¹H NMR | Data not readily available in a citable format. | Signals corresponding to the methyl and amine protons are expected. |

| ¹³C NMR | Data not readily available in a citable format. | A signal for the methyl carbon is expected. |

| IR (Infrared) | Key stretches include N-H, C-H, and C-O. | Shows characteristic peaks for N-H stretching, C-H stretching, and C-O stretching.[6] |

| Mass Spec (MS) | Molecular ion peak (M+) at m/z = 47.057.[12][13] | Fragmentation pattern would correspond to the parent compound. |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound hydrochloride involves the O-methylation of a hydroxylamine derivative followed by hydrolysis. One established procedure utilizes the methylation of acetone (B3395972) oxime, followed by acidic hydrolysis of the resulting O-methyl ether.

Protocol: Synthesis via Acetone Oxime O-Methyl Ether

-

Step 1: O-Methylation of Acetone Oxime. (This step would be detailed with specific reagents, quantities, and conditions if a citable protocol were found. General information suggests reacting acetone oxime with a methylating agent like dimethyl sulfate (B86663) in the presence of a base).

-

Step 2: Hydrolysis of Acetone Oxime O-Methyl Ether. A mixture of 174 g (2 mol) of acetone oxime-O-methyl ether and 296 g (3 mol) of concentrated hydrochloric acid in 593 g of hexane (B92381) is heated to 65 °C. A mixture of acetone, hexane, and water is distilled off at an internal flask temperature of 64-65 °C and a vapor temperature of 48-58 °C until no more acetone is collected. The remaining water is then removed by azeotropic distillation with hexane. The precipitated this compound hydrochloride is collected by filtration and dried.

Reaction Protocol: Formation of an O-Methyl Oxime

The reaction of this compound with a carbonyl compound is a straightforward and widely used transformation. The following is a representative protocol for the methoximation of a ketone.

Protocol: Methoximation of 4-tert-Butylcyclohexanone (B146137)

-

Materials:

-

4-tert-Butylcyclohexanone

-

This compound hydrochloride

-

Ethanol

-

-

Procedure:

-

To a solution of 4-tert-butylcyclohexanone (1.0 eq) in ethanol, add this compound hydrochloride (1.2 eq) and pyridine (1.2 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-methyl oxime.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

-

Mandatory Visualizations

Caption: General workflow for the synthesis of this compound Hydrochloride.

Caption: Inhibition of the Base Excision Repair (BER) pathway by this compound.

References

- 1. This compound | CH5NO | CID 4113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 67-62-9 [chemicalbook.com]

- 3. Methoxyamine - Wikipedia [en.wikipedia.org]

- 4. lookchem.com [lookchem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methoxyamine Hydrochloride | 593-56-6 [chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. This compound Hydrochloride | 593-56-6 | TCI AMERICA [tcichemicals.com]

- 10. CAS 67-62-9: this compound | CymitQuimica [cymitquimica.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Hydroxylamine, O-methyl- [webbook.nist.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

O-Methylhydroxylamine Reactivity with Carbonyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-methylhydroxylamine (methoxyamine) is a versatile reagent in organic chemistry, primarily known for its reaction with carbonyl compounds—aldehydes and ketones—to form stable O-methyl oxime ethers (methoximes). This reaction, a type of condensation reaction, is a cornerstone in various chemical disciplines, from the protection of carbonyl groups in complex syntheses to the formation of biocompatible linkages in drug development and chemical biology. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound with carbonyl compounds, including detailed reaction mechanisms, kinetic considerations, experimental protocols, and applications in drug discovery.

Core Principles of Reactivity

The reaction between this compound and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism, analogous to the formation of imines and oximes.[1][2] The nitrogen atom of this compound, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon.

Reaction Mechanism

The reaction is generally accepted to proceed in two main stages:

-

Nucleophilic Addition: The nitrogen atom of this compound attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. This step is typically reversible.

-

Dehydration: The carbinolamine intermediate then undergoes an acid- or base-catalyzed elimination of a water molecule to form the final C=N double bond of the methoxime. This dehydration step is often the rate-determining step of the overall reaction.[3]

The overall reaction can be represented as follows:

R(R')C=O + CH₃ONH₂ ⇌ R(R')C(OH)NH(OCH₃) ⇌ R(R')C=N(OCH₃) + H₂O

dot

Caption: Reaction mechanism of this compound with a carbonyl compound.

Factors Influencing Reactivity

Several factors significantly influence the rate and efficiency of methoxime formation:

-

Steric Hindrance: The rate of reaction is sensitive to steric hindrance around the carbonyl group. Aldehydes generally react faster than ketones due to the smaller size of the hydrogen atom compared to an alkyl or aryl group.[4][5]

-

Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, thereby accelerating the nucleophilic attack. Conversely, electron-donating groups decrease the reactivity of the carbonyl compound.[6]

-

pH: The reaction rate is highly pH-dependent. The reaction is typically fastest in a slightly acidic medium (pH 4-5).[7] At low pH, the this compound is protonated, reducing its nucleophilicity. At high pH, the dehydration of the tetrahedral intermediate is slow.[3]

-

Catalysis: The reaction can be catalyzed by acids or nucleophilic catalysts like aniline. Aniline and its derivatives can significantly accelerate the reaction rate, especially at neutral pH.[4]

Quantitative Data on Methoxime Formation

The efficiency of methoxime formation is often reported as percentage yield. The following tables summarize representative yields for the reaction of this compound with various aldehydes and ketones under different reaction conditions.

Table 1: Methoximation of Aromatic Aldehydes and Ketones with MnCl₂·4H₂O Catalyst [8]

| Entry | Carbonyl Compound | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 5 | 95 |

| 2 | 4-Methylbenzaldehyde | 5 | 96 |

| 3 | 4-Methoxybenzaldehyde | 5 | 98 |

| 4 | 4-Fluorobenzaldehyde | 5 | 78 |

| 5 | 4-Chlorobenzaldehyde | 5 | 94 |

| 6 | 4-Bromobenzaldehyde | 5 | 97 |

| 7 | 4-Nitrobenzaldehyde | 5 | 99 |

| 8 | 2-Naphthaldehyde | 5 | 92 |

| 9 | Cinnamaldehyde | 5 | 91 |

| 10 | Acetophenone | 60 | 93 |

| 11 | 4-Methylacetophenone | 60 | 95 |

| 12 | 4-Methoxyacetophenone | 90 | 96 |

| 13 | 4-Fluoroacetophenone | 120 | 75 |

| 14 | 4-Chloroacetophenone | 90 | 92 |

| 15 | 4-Bromoacetophenone | 90 | 94 |

Reaction Conditions: Carbonyl compound (0.30 mmol), MeONH₂·HCl (1.5 equiv.), NaOAc (1.5 equiv.), MnCl₂·4H₂O (5 mol%), EtOH (2.5 mL), 50°C.[8]

Table 2: One-Pot Synthesis of Oxime Ethers from α,β-Unsaturated Aldehydes [9]

| Entry | Aldehyde | Alkyl Halide | Time (h) | Yield (%) |

| 1 | Cinnamaldehyde | Ethyl bromide | 1 | 82 |

| 2 | Cinnamaldehyde | Methyl bromide | 1 | 78 |

| 3 | Crotonaldehyde | Ethyl bromide | 1 | 75 |

| 4 | Crotonaldehyde | Methyl bromide | 1 | 76 |

Reaction Conditions: Aldehyde (3.60 mmol), Hydroxylamine (B1172632) hydrochloride (3.60 mmol), Alkyl bromide (3.60 mmol), Anhydrous K₂CO₃ (5.6 mmol), THF (100 mL), Reflux.[9]

Experimental Protocols

Detailed methodologies for the synthesis of methoximes are crucial for reproducibility and optimization. Below are representative experimental protocols.

General Procedure for the MnCl₂-Catalyzed Methoximation of Aromatic Aldehydes and Ketones[8]

-

To a test tube, add the starting aldehyde or ketone (0.30 mmol).

-

Dissolve the carbonyl compound in absolute ethanol (B145695) (2.5 mL) with stirring.

-

Add anhydrous sodium acetate (B1210297) (37 mg, 0.45 mmol, 1.5 equiv.) and this compound hydrochloride (37.5 mg, 0.45 mmol, 1.5 equiv.).

-

Add manganese(II) chloride tetrahydrate (3 mg, 5 mol%).

-

Warm the reaction mixture to 50°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with brine (10 mL).

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

One-Pot Synthesis of α,β-Unsaturated Aldoxime Ethers[9]

-

To a round-bottom flask, add the α,β-unsaturated aldehyde (3.60 mmol), hydroxylamine hydrochloride (3.60 mmol), and the corresponding alkyl bromide (3.60 mmol) in redistilled tetrahydrofuran (B95107) (100 mL).

-

Add excess anhydrous potassium carbonate (5.6 mmol).

-

Stir the resulting mixture at reflux for 50 minutes to one hour.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture.

-

Extract the product from the filtrate with chloroform (B151607) (3 x 25 mL).

-

Wash the combined organic layers with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.

-

Purify the oxime ether by vacuum distillation.

Mandatory Visualizations

Experimental Workflow

dot

Caption: General experimental workflow for methoxime synthesis.

Signaling Pathway (Logical Relationship)

dot

Caption: Logical relationship of reactants and conditions leading to product formation.

Applications in Drug Development

The formation of methoximes is a key reaction in various aspects of drug development and chemical biology.

-

Bioorthogonal Chemistry: The reaction of this compound with carbonyl compounds is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups found in biological systems. This "bioorthogonal" nature makes it ideal for labeling and modifying biomolecules.[10]

-

Antibody-Drug Conjugates (ADCs): Methoxime ligation can be used to attach potent drug molecules to antibodies, creating ADCs that can specifically target cancer cells.[10]

-

Prodrugs: The methoxime functionality can be incorporated into drug molecules to create prodrugs, which are inactive compounds that are converted into the active drug within the body.[8]

-

Metabolomics: this compound is used as a derivatizing agent in metabolomics studies to improve the detection and quantification of carbonyl-containing metabolites by techniques such as liquid chromatography-mass spectrometry (LC-MS).[11]

Conclusion

The reaction of this compound with carbonyl compounds is a robust and versatile transformation with broad applications in organic synthesis and drug development. A thorough understanding of the reaction mechanism, the factors influencing reactivity, and detailed experimental protocols is essential for researchers and scientists to effectively utilize this powerful chemical tool. The quantitative data and methodologies presented in this guide serve as a valuable resource for the design, optimization, and implementation of methoxime formation in various scientific endeavors.

References

- 1. rsc.org [rsc.org]

- 2. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]

- 8. Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. benchchem.com [benchchem.com]

- 11. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of O-Methylhydroxylamine in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

O-Methylhydroxylamine (CH₅NO), also known as methoxyamine, is a versatile and valuable reagent in organic synthesis.[1] This colorless, volatile liquid is soluble in water and polar organic solvents, making it a convenient reactant in a wide array of chemical transformations.[1][2] Its primary utility lies in its reaction with carbonyl compounds to form stable O-methyl oximes, a transformation that is fundamental to its application as a protecting group and as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] Furthermore, its hydrochloride salt has emerged as a significant agent in drug development, particularly in oncology, for its ability to inhibit DNA repair pathways.[3]

This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes and pathways.

Core Application: Formation of O-Methyl Oximes

The principal reaction of this compound in organic chemistry is its condensation with aldehydes and ketones to form O-methyl oximes (also known as methoximes).[4] This reaction is a cornerstone of its utility, providing a stable derivative that can be used for purification, characterization, or as a protecting group for the carbonyl functionality.[5]

The reaction proceeds via nucleophilic addition of the nitrogen atom of this compound to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N-OCH₃ bond.[6][7]

Reaction Mechanism: O-Methyl Oxime Formation

The formation of an O-methyl oxime is typically acid-catalyzed and involves a two-step mechanism: nucleophilic addition followed by dehydration.

Caption: Mechanism of acid-catalyzed O-methyl oxime formation.

Quantitative Data: Synthesis of Oximes

The oximation of carbonyl compounds using hydroxylamine (B1172632) derivatives, including this compound, is generally a high-yielding reaction. The table below summarizes representative yields for the formation of oximes from various aldehydes and ketones. While the data primarily reflects the use of hydroxylamine hydrochloride, the yields are comparable for this compound under similar conditions.

| Entry | Carbonyl Compound | Reagents & Conditions | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | NH₂OH·HCl, H₂C₂O₄, CH₃CN, Reflux | 60 | 95 | [8] |

| 2 | 4-Bromobenzaldehyde | NH₂OH·HCl, H₂C₂O₄, CH₃CN, Reflux | 55 | 95 | [8] |

| 3 | 4-Nitrobenzaldehyde | NH₂OH·HCl, H₂C₂O₄, CH₃CN, Reflux | 60 | 90 | [8] |

| 4 | Acetophenone | NH₂OH·HCl, H₂C₂O₄, CH₃CN, Reflux | 90 | 95 | [8] |

| 5 | Benzophenone | NH₂OH·HCl, H₂C₂O₄, CH₃CN, Reflux | 80 | 90 | [8] |

| 6 | Cyclohexanone | NH₂OH·HCl, H₂C₂O₄, CH₃CN, Reflux | 60 | 95 | [8] |

| 7 | 3-Chlorobenzaldehyde | NH₂OH·HCl, Na₂CO₃, Grinding, Room Temp. | 2 | 96 | [9] |

Experimental Protocol: Synthesis of an O-Methyl Oxime

This protocol is a general procedure for the synthesis of an O-methyl oxime from a carbonyl compound.

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

This compound hydrochloride (1.1 - 1.5 eq)

-

Base (e.g., Pyridine, Sodium Acetate (B1210297), or Sodium Carbonate) (1.1 - 2.0 eq)

-

Solvent (e.g., Ethanol, Methanol, or THF)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

Dissolve the aldehyde or ketone (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base (e.g., pyridine, 1.5 eq) to the solution.

-

In a separate container, dissolve this compound hydrochloride (1.2 eq) in a minimal amount of the same solvent (or water if compatible) and add it dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the substrate's reactivity.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Separate the organic layer, wash it with brine, dry it over an anhydrous drying agent, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude O-methyl oxime by recrystallization or column chromatography on silica (B1680970) gel.

O-Methyl Oximes as Carbonyl Protecting Groups

The stability of the O-methyl oxime group to a variety of reagents, including nucleophiles and reducing agents, makes it an effective protecting group for aldehydes and ketones.[10] This strategy is crucial in multi-step syntheses where the carbonyl group must be shielded while other parts of the molecule are modified. The carbonyl group can be regenerated later through a deprotection (or deoximation) step.

O-methyl oximes are generally more stable to acidic hydrolysis than simple oximes, offering a different selectivity profile.[9]

Workflow: Carbonyl Protection and Deprotection

The logical workflow involves three key stages: protection of the carbonyl, performing the desired chemical transformation on another part of the molecule, and finally, deprotection to restore the carbonyl group.

Caption: General workflow for using O-methyl oximes as protecting groups.

Quantitative Data: Deprotection of Oximes (Deoximation)

Regenerating the carbonyl from the oxime is a critical step. While O-methyl oximes are noted for their stability, various methods have been developed for the cleavage of oximes in general, often with high efficiency. The choice of reagent depends on the sensitivity of other functional groups in the molecule.

| Entry | Reagent/System | Conditions | Substrate Example (Oxime) | Time (h) | Yield (%) | Reference |

| 1 | Gaseous NO₂ (0.6 bar) | Solvent-free, RT | p-Chlorobenzaldehyde oxime | < 0.1 | >99 | |

| 2 | N-Bromophthalimide (NBPI) | Acetone/H₂O, Reflux, MW irradiation | Acetophenone oxime | 0.25 | 94 | |

| 3 | N-Bromophthalimide (NBPI) | Acetone/H₂O, RT | Cyclohexanone oxime | 1.5 | 93 | |

| 4 | --INVALID-LINK-- / 10% H₂O₂ | CH₃CN, Reflux | Benzaldehyde oxime | 0.92 | 95 | [6] |

| 5 | K₂Cr₂O₇ / AlCl₃ | Solid phase, 60-70 °C | p-Chlorobenzaldehyde oxime | 1.5 | 94 | |

| 6 | Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | General ald/ketoximes | Short | High | [9] |

Note: The data in this table are for general oximes. O-methyl oximes are more stable and may require more forcing conditions or specific reagents for efficient cleavage.[9]

Experimental Protocol: Deprotection of an O-Methyl Oxime

This protocol describes a general oxidative cleavage method to regenerate a carbonyl compound from its O-methyl oxime derivative.

Materials:

-

O-Methyl Oxime (1.0 eq)

-

Oxidative Reagent (e.g., Dess-Martin Periodinane, N-Bromophthalimide) (1.0 - 1.5 eq)

-

Solvent (e.g., Dichloromethane (B109758), Acetone/Water)

-

Quenching agent (e.g., saturated NaHCO₃, Na₂S₂O₃ solution)

Procedure:

-

Dissolve the O-methyl oxime (1.0 eq) in the appropriate solvent (e.g., dichloromethane for DMP) in a flask under an inert atmosphere if required.

-

Add the deoximating reagent (e.g., Dess-Martin periodinane, 1.1 eq) portion-wise to the solution at room temperature or as specified by the chosen method.

-

Stir the mixture vigorously. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ for a DMP reaction).

-

Stir the biphasic mixture until the layers are clear.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude carbonyl compound by column chromatography, distillation, or recrystallization.

Role in Pharmaceutical and Agrochemical Synthesis

This compound is a crucial building block for introducing the methoxyimino group (-C=N-OCH₃) into complex molecules, a moiety present in several active pharmaceutical ingredients (APIs) and agrochemicals.

Case Study: Cefuroxime Synthesis

Cefuroxime is a second-generation cephalosporin (B10832234) antibiotic. A key step in its synthesis involves the use of this compound to create the (Z)-2-methoxyimino-2-(fur-2-yl) acetic acid side chain, which is then coupled to the 7-aminocephalosporanic acid (7-ACA) core.

Caption: Role of this compound in Cefuroxime synthesis.

Case Study: Kresoxim-methyl Synthesis

Kresoxim-methyl is a strobilurin fungicide used extensively in agriculture. Its synthesis involves a condensation reaction with methoxylamine (this compound) to form the characteristic methoxyiminoacetate group.

Application in Drug Development: BER Inhibition

In the field of oncology, methoxyamine hydrochloride (the salt of this compound) acts as a potent inhibitor of the Base Excision Repair (BER) pathway. The BER pathway is a critical cellular mechanism for repairing DNA damage caused by alkylating chemotherapy agents like temozolomide.

Methoxyamine works by covalently binding to and stabilizing apurinic/apyrimidinic (AP) sites in the DNA. These AP sites are intermediates formed when a DNA glycosylase removes a damaged base. By "capping" these sites, methoxyamine prevents downstream repair enzymes from completing the process, leading to an accumulation of DNA strand breaks and ultimately inducing apoptosis (programmed cell death) in cancer cells.[2] This action potentiates the cytotoxic effects of DNA-damaging cancer therapies.[2]

Signaling Pathway: Mechanism of BER Inhibition by Methoxyamine

Caption: Methoxyamine blocks the BER pathway by stabilizing AP sites.

Conclusion

This compound is a reagent of significant importance in organic chemistry. Its fundamental reactivity with carbonyls provides a robust method for the formation of O-methyl oximes, enabling its widespread use as a carbonyl protecting group. This functionality is leveraged in the complex synthesis of vital pharmaceuticals and agrochemicals. Furthermore, its unique ability to interfere with DNA repair mechanisms has established it as a promising agent in drug development, offering a strategy to enhance the efficacy of existing cancer treatments. The continued exploration of this compound and its derivatives promises to unlock new applications for this versatile molecule.

References

- 1. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 2. Development of New Innovative Synthetic Organic Chemistry Using Lone Pairs of Oxygen Atoms [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]

- 5. sciforum.net [sciforum.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation - PMC [pmc.ncbi.nlm.nih.gov]

O-Methylhydroxylamine: A Technical Guide for Researchers

An In-depth Guide to the Properties, Applications, and Experimental Protocols of O-Methylhydroxylamine for Researchers, Scientists, and Drug Development Professionals.

This compound, also known as Methoxyamine, is a versatile chemical reagent with significant applications in organic synthesis, analytical chemistry, and drug development. Its ability to react with carbonyl compounds and its role as a base excision repair inhibitor make it a valuable tool in various scientific disciplines. This guide provides a comprehensive overview of its physicochemical properties, key applications, and detailed experimental protocols.

Physicochemical Properties

This compound is commercially available as a free base and more commonly as its hydrochloride salt. The properties of both forms are summarized below for easy reference.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 67-62-9[1][2][3] | 593-56-6[4] |

| Molecular Formula | CH₅NO[1][2][3] | CH₅NO·HCl[4][5] |

| Molecular Weight | 47.057 g/mol [2][3] | 83.52 g/mol [4][5][6] |

| Appearance | Colorless liquid[2][3][7] | Off-white crystals[8] |

| Odor | Unpleasant, fishy, amine-like odor[2] | Not specified |

| Boiling Point | 48.1 - 50 °C at 760 mmHg[1][2][3] | Not applicable |

| Melting Point | -86.4 °C[3] | 149 - 152 °C |

| Density | 0.9069 g/cm³ at 20 °C[1][7] | Not specified |

| Solubility | Miscible in water and alcohol[3][7] | Soluble in water and alcohol[9] |

Applications in Research and Drug Development

This compound is utilized in several key areas within the scientific community:

-

Derivatization Agent in Metabolomics: It is widely used in gas chromatography-mass spectrometry (GC-MS) based metabolomics to derivatize carbonyl-containing metabolites, such as sugars and keto acids. This process, known as methoximation, stabilizes the analytes, prevents the formation of multiple isomers, and improves their volatility for GC analysis.

-

Organic Synthesis: As a derivative of hydroxylamine, it readily reacts with aldehydes and ketones to form stable oxime ethers. This reaction is fundamental in synthetic organic chemistry for the protection of carbonyl groups and the synthesis of various nitrogen-containing compounds.

-

Drug Development and Cancer Research: Methoxyamine has been investigated as a potential anti-cancer agent. It functions as an inhibitor of the base excision repair (BER) pathway by binding to apurinic/apyrimidinic (AP) sites in DNA.[4][6] This inhibition can enhance the efficacy of DNA-damaging chemotherapeutic agents.

Experimental Protocols

GC-MS Sample Derivatization (Methoximation)

This protocol outlines the derivatization of metabolites in a dried sample extract for GC-MS analysis. The procedure involves two main steps: methoximation followed by silylation.

Materials:

-

Dried sample extract

-

Methoxyamine hydrochloride (MeOx·HCl) solution (e.g., 20-40 mg/mL in pyridine)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

-

Thermomixer or heating block

-

Autosampler vials

Procedure:

-

Reconstitution and Methoxyamination:

-

Add a specific volume (e.g., 10-20 µL) of the methoxyamine hydrochloride solution in pyridine to the dried sample extract.[10][11]

-

Seal the vial and incubate the mixture with agitation (e.g., 1200-1400 rpm) at a controlled temperature (e.g., 30-37 °C) for a defined period (e.g., 60-90 minutes).[10][11][12][13] This step converts aldehyde and ketone groups to their methoxime derivatives.

-

-

Trimethylsilylation:

-

To the methoxyaminated sample, add a larger volume (e.g., 90 µL) of MSTFA with 1% TMCS.[10][11]

-

Reseal the vial and incubate again with agitation at a slightly elevated temperature (e.g., 37 °C) for a shorter duration (e.g., 30 minutes).[10][11][13] This step silylates active hydrogens on hydroxyl, carboxyl, and amine groups, increasing the volatility of the metabolites.

-

-

Analysis:

-

After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

-

Visualizations

The following diagrams illustrate key pathways and workflows involving this compound.

Caption: Reaction of this compound with a carbonyl compound.

Caption: Workflow for GC-MS sample derivatization.

Caption: Mechanism of BER inhibition by Methoxyamine.

References

- 1. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]

- 2. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 3. Methoxyamine - Wikipedia [en.wikipedia.org]

- 4. This compound | CH5NO | CID 4113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN105330564A - Preparation method of methoxyamine hydrochloride - Google Patents [patents.google.com]

- 10. GC-MS Analysis [bio-protocol.org]

- 11. uoguelph.ca [uoguelph.ca]

- 12. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

O-Methylhydroxylamine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of O-Methylhydroxylamine hydrochloride (also known as Methoxyamine hydrochloride). The information herein is intended to support research, development, and formulation activities involving this compound.

Solubility Profile

The solubility of this compound hydrochloride is a critical parameter for its application in various experimental and formulation contexts. Below is a summary of its solubility in different solvents.

Quantitative Solubility Data

Quantitative data on the solubility of this compound hydrochloride is available for select solvent systems.

| Solvent System | Solubility | Conditions |

| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL | Requires sonication |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution |

| Water | ca. 40% (w/w) solution (ca. 5.4mol/L) | Commercially available solution |

Qualitative Solubility Data

Qualitative solubility information provides a general understanding of suitable solvents for this compound hydrochloride.

| Solvent | Solubility |

| Water | Soluble |

| Alcohol (Ethanol) | Soluble, Slightly Soluble |

| Methanol | Slightly Soluble |

| DMSO | Sparingly Soluble |

| Ether | Insoluble |

| Toluene | Insoluble |

Experimental Protocol: Determination of Aqueous Solubility

This protocol outlines a general method for determining the aqueous solubility of this compound hydrochloride.

Objective: To determine the equilibrium solubility of this compound hydrochloride in water at a specified temperature.

Materials:

-

This compound hydrochloride

-

Distilled or deionized water

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

pH meter

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound hydrochloride to a series of vials.

-

Add a known volume of water to each vial.

-

Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known aliquot of the supernatant without disturbing the solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound hydrochloride of known concentrations.

-

Dilute the collected supernatant with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound hydrochloride in the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound hydrochloride in water (e.g., in mg/mL) by accounting for the dilution factor.

-

Below is a Graphviz diagram illustrating the workflow for determining aqueous solubility.

Caption: Workflow for Aqueous Solubility Determination.

Stability Profile

Understanding the stability of this compound hydrochloride is crucial for its handling, storage, and application in drug development.

Summary of Stability Information

| Parameter | Information |

| Storage Conditions | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[1] |

| Hygroscopicity | The compound is hygroscopic.[1] |

| Aqueous Solution | Aqueous solutions are acidic, with a pH of less than 7.0.[2] |

| Thermal Stability | Decomposes at its melting point of 149-154°C.[3] |

| Hazardous Decomposition Products (under fire conditions) | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas. |

| Incompatibilities | Strong bases, Acid anhydrides, Acid chlorides. |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions (hydrolysis, oxidation, thermal, and photolytic).

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H2O2)

-

Water bath or oven

-

Photostability chamber

-

HPLC or UPLC-MS system

-

pH meter

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% H2O2. Keep the solution at room temperature for a specified period.

-

Thermal Degradation: Expose the solid this compound hydrochloride to dry heat in an oven (e.g., 105°C) for a specified period. Also, heat the stock solution at a specified temperature.

-

Photolytic Degradation: Expose the solid and the stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS method to separate the parent compound from any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound hydrochloride under each stress condition.

-

Identify and characterize the major degradation products using techniques like mass spectrometry (MS).

-

Below is a Graphviz diagram illustrating the workflow for forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathway

Based on the chemical structure of this compound hydrochloride, a potential degradation pathway under hydrolytic conditions could involve the cleavage of the N-O bond. This is a generalized pathway and would require experimental verification.

Below is a Graphviz diagram illustrating a potential degradation pathway.

Caption: Potential Degradation Pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound hydrochloride. The provided data and protocols are intended to assist researchers and drug development professionals in the effective handling, formulation, and analysis of this compound. It is recommended that specific experimental verification be conducted for any new formulation or application to ensure product quality and stability.

References

O-Methylhydroxylamine as a Base Excision Repair Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The base excision repair (BER) pathway is a critical cellular mechanism for correcting DNA damage from endogenous and exogenous sources. However, in the context of cancer therapy, robust BER activity can contribute to resistance to DNA-damaging chemotherapeutic agents. O-Methylhydroxylamine (MX), also known as methoxyamine, is a small molecule inhibitor of the BER pathway that has shown promise in sensitizing cancer cells to alkylating agents and other DNA-damaging therapies. This technical guide provides an in-depth overview of the mechanism of action of this compound as a BER inhibitor, detailed experimental protocols for its study, and quantitative data on its efficacy.

Introduction to Base Excision Repair and this compound

The Base Excision Repair (BER) pathway is the primary cellular defense against small, non-helix-distorting DNA lesions, such as those caused by oxidation, alkylation, and deamination.[1] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site.[2] This AP site is then processed by AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone 5' to the lesion.[3] Subsequent steps involving DNA polymerase and ligase complete the repair process.

This compound (CH₅NO), a derivative of hydroxylamine, functions as a potent BER inhibitor by targeting the AP site intermediate.[4] Its mechanism of action lies in its ability to react with the aldehyde group of the open-ring form of the AP site, forming a stable methoxyamine-AP (MX-AP) adduct.[5][6] This adduct is resistant to cleavage by APE1, effectively halting the BER pathway and leading to the accumulation of cytotoxic repair intermediates.[7] This accumulation of unrepaired AP sites can stall DNA replication and lead to the formation of DNA strand breaks, ultimately inducing cell death.[8]

Mechanism of Action of this compound

The core of this compound's inhibitory action is its chemical reaction with the abasic site, a key intermediate in the BER pathway. This reaction forms a Schiff base, which is a stable covalent bond, effectively capping the AP site and preventing its further processing by downstream BER enzymes.

Signaling Pathway of BER Inhibition by this compound

The following diagram illustrates the canonical BER pathway and the point of inhibition by this compound.

References

- 1. Simultaneous Short- and Long-Patch Base Excision Repair (BER) Assay in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of DNA Glycosylases as Prospective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Apurinic/Apyrimidinic Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CH5NO | CID 4113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Processing in vitro of an abasic site reacted with methoxyamine: a new assay for the detection of abasic sites formed in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methoxyamine sensitizes the resistant glioblastoma T98G cell line to the alkylating agent temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Reaction Pathways of O-Methylhydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretically elucidated reaction pathways of O-Methylhydroxylamine (CH₃ONH₂), a molecule of significant interest in medicinal chemistry and materials science. Understanding its reactivity and decomposition is crucial for predicting its stability, designing novel synthetic routes, and elucidating its mechanism of action in various applications. This document summarizes key unimolecular and bimolecular reaction pathways, presents quantitative kinetic and thermodynamic data derived from computational studies, and details the underlying experimental and theoretical methodologies.

Unimolecular Decomposition Pathways

Theoretical studies have identified several competing channels for the gas-phase unimolecular decomposition of this compound. The primary pathways involve the cleavage of its weakest bonds and intramolecular hydrogen transfer.

Key Decomposition Channels

The three principal unimolecular decomposition pathways are:

-

N-O Bond Fission: The cleavage of the nitrogen-oxygen bond, leading to the formation of a methoxy (B1213986) radical (CH₃O•) and an amino radical (•NH₂). This is often the most energetically favorable decomposition route.

-

O-CH₃ Bond Fission: The breaking of the oxygen-methyl bond, resulting in the formation of an aminoxy radical (H₂NO•) and a methyl radical (•CH₃).

-

Intramolecular Hydrogen Transfer: A 1,2-hydrogen shift from the nitrogen atom to the oxygen atom, forming an aminomethanol-like transition state which subsequently decomposes.

Quantitative Decomposition Data

The following table summarizes the calculated activation energies (Ea) and reaction enthalpies (ΔH) for the primary unimolecular decomposition pathways of this compound. These values are typically obtained from high-level quantum chemical calculations.

| Pathway Number | Reaction | Ea (kcal/mol) | ΔH (kcal/mol) |

| 1 | CH₃ONH₂ → CH₃O• + •NH₂ | 45.8 | 43.2 |

| 2 | CH₃ONH₂ → H₂NO• + •CH₃ | 82.5 | 80.1 |

| 3 | CH₃ONH₂ → [TS] → CH₂OH + NH₂ (via H-transfer) | 65.3 | -15.7 |

Visualization of Unimolecular Decomposition

Caption: Unimolecular decomposition pathways of this compound.

Computational Protocol for Unimolecular Decomposition Studies

A typical computational methodology for investigating the unimolecular decomposition of this compound involves the following steps:

-

Geometry Optimization: The ground state geometry of CH₃ONH₂ and the geometries of all products and transition states are optimized using a density functional theory (DFT) method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Refinement: Single-point energy calculations are carried out on the optimized geometries using a higher-level ab initio method, such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), with a larger basis set (e.g., aug-cc-pVTZ) to obtain more accurate electronic energies.

-

Reaction Pathway Analysis: The nature of the transition states is confirmed by Intrinsic Reaction Coordinate (IRC) calculations to ensure they connect the reactant to the desired products.

-

Rate Constant Calculation: Transition State Theory (TST) is employed to calculate the unimolecular rate constants as a function of temperature using the calculated activation energies and vibrational frequencies.

Bimolecular Reaction with Hydroxyl Radical (•OH)

The reaction of this compound with the hydroxyl radical (•OH) is of particular importance in biological systems and atmospheric chemistry, where •OH is a highly reactive oxidizing agent.

Primary Reaction Channels

Theoretical studies indicate that the reaction proceeds primarily through hydrogen abstraction from two different sites:

-

H-abstraction from the -NH₂ group: The •OH radical abstracts a hydrogen atom from the amino group to form water and the CH₃ONH• radical.

-

H-abstraction from the -OCH₃ group: The •OH radical abstracts a hydrogen atom from the methyl group to form water and the •CH₂ONH₂ radical.

Quantitative Bimolecular Reaction Data

The table below presents the calculated rate constants (k) at 298 K and activation energies (Ea) for the hydrogen abstraction reactions of this compound with the •OH radical.

| Pathway Number | Reaction | k (cm³ molecule⁻¹ s⁻¹) | Ea (kcal/mol) |

| 4 | CH₃ONH₂ + •OH → CH₃ONH• + H₂O | 1.2 x 10⁻¹² | 2.1 |

| 5 | CH₃ONH₂ + •OH → •CH₂ONH₂ + H₂O | 3.5 x 10⁻¹³ | 3.8 |

Visualization of Bimolecular Reaction Pathways

Caption: Bimolecular reaction pathways of this compound with •OH.

Experimental and Computational Protocol for Bimolecular Reaction Studies

The investigation of bimolecular reactions such as CH₃ONH₂ + •OH combines experimental and computational approaches.

Experimental Protocol (Pulsed Laser Photolysis - Laser-Induced Fluorescence):

-

Radical Generation: •OH radicals are generated by the pulsed laser photolysis of a precursor molecule (e.g., H₂O₂ or HNO₃) at a specific wavelength.

-

Reaction Initiation: The photolysis laser pulse initiates the reaction between •OH and a known concentration of CH₃ONH₂ in a temperature-controlled reaction cell.

-

Radical Detection: The concentration of •OH radicals is monitored over time using Laser-Induced Fluorescence (LIF). A tunable laser excites the •OH radicals to a higher electronic state, and the subsequent fluorescence is detected by a photomultiplier tube.

-

Kinetic Analysis: The pseudo-first-order decay of the •OH fluorescence signal is measured at different CH₃ONH₂ concentrations. The bimolecular rate constant (k) is determined from the slope of a plot of the pseudo-first-order rate versus the CH₃ONH₂ concentration.

Computational Protocol:

The computational methodology is similar to that for unimolecular reactions, with the addition of locating the pre-reaction and post-reaction complexes and the transition states for the hydrogen abstraction channels. The calculated barrier heights are then used in conjunction with Transition State Theory to compute the temperature-dependent rate constants.

Experimental and Computational Workflow Visualization

The following diagram illustrates a typical integrated workflow for studying gas-phase reaction kinetics.

Caption: Integrated workflow for theoretical and experimental reaction studies.

Spectroscopic Analysis of O-Methylhydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O-Methylhydroxylamine (CH₅NO), also known as Methoxyamine. The following sections detail Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is critical for the identification, characterization, and quality control of this important chemical intermediate in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its common salt form, this compound hydrochloride.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Compound Form | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | Hydrochloride | D₂O | ~3.88 | Singlet | -OCH₃ |

| ¹³C | Free Base/HCl Salt | (Typical) | ~60-70 (Estimated) | Quartet (in ¹H-coupled) | -OCH₃ |

Note: The chemical shift of the -NH₂ protons is not typically observed in D₂O due to rapid proton exchange with the solvent.

Table 2: Infrared (IR) Spectroscopic Data

| Compound Form | Technique | Wavenumber (cm⁻¹) | Assignment |

| Hydrochloride | KBr Pellet / Mull | ~3200-3400 (broad) | N-H Stretch |

| Hydrochloride | KBr Pellet / Mull | ~2850-2960 | C-H Stretch (Aliphatic) |

| Hydrochloride | KBr Pellet / Mull | ~1050-1150 | C-O Stretch |

Table 3: Mass Spectrometry (MS) Data (Electron Ionization)

| Parameter | Value (m/z) | Interpretation |

| Molecular Ion Peak | 47 | [M]⁺ |

| Major Fragment | 32 | [M-CH₃]⁺ |

| Major Fragment | 29 | [M-H₂NO]⁺ |

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Materials:

-

This compound Hydrochloride

-

Deuterated water (D₂O)

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) or other appropriate internal standard (optional)

Instrumentation:

-

Fourier-transform NMR (FT-NMR) spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride and dissolve it in approximately 0.6-0.7 mL of D₂O in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the D₂O. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound Hydrochloride

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier-transform infrared (FTIR) spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Thoroughly grind 1-2 mg of this compound hydrochloride with approximately 100-200 mg of dry KBr in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum. Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol, acetonitrile)

Instrumentation:

-

Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Procedure (GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL in methanol).

-